sodium 9-amino-9H-fluorene-9-carboxylate sodium 9-amino-9H-fluorene-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 2742657-22-1
VCID: VC11550356
InChI:
SMILES:
Molecular Formula: C14H10NNaO2
Molecular Weight: 247.2

sodium 9-amino-9H-fluorene-9-carboxylate

CAS No.: 2742657-22-1

Cat. No.: VC11550356

Molecular Formula: C14H10NNaO2

Molecular Weight: 247.2

Purity: 95

* For research use only. Not for human or veterinary use.

sodium 9-amino-9H-fluorene-9-carboxylate - 2742657-22-1

Specification

CAS No. 2742657-22-1
Molecular Formula C14H10NNaO2
Molecular Weight 247.2

Introduction

Chemical Identity and Structural Characteristics

Sodium 9-amino-9H-fluorene-9-carboxylate belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons with a biphenyl structure fused via a five-membered ring. The substitution of an amino group at the 9-position and a carboxylate group at the same carbon creates a zwitterionic structure, enhancing solubility in polar solvents.

PropertyValueSource
CAS No.2742657-22-1
Molecular FormulaC₁₄H₁₀NNaO₂
Molecular Weight247.2 g/mol
Purity≥95%
SolubilityPolar solvents (e.g., water, DMSO)

Synthesis and Manufacturing

The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate involves two primary steps: (1) preparation of the parent carboxylic acid and (2) salt formation via neutralization.

Salt Formation

The carboxylic acid is neutralized with sodium hydroxide, deprotonating the carboxyl group to form the sodium salt. This step enhances water solubility, critical for biological and materials applications.

9-Amino-9H-fluorene-9-carboxylic acid+NaOHSodium 9-amino-9H-fluorene-9-carboxylate+H2O\text{9-Amino-9H-fluorene-9-carboxylic acid} + \text{NaOH} \rightarrow \text{Sodium 9-amino-9H-fluorene-9-carboxylate} + \text{H}_2\text{O}

Physicochemical Properties

Thermal Stability

The compound’s melting point is unreported, but its parent acid, fluorene-9-carboxylic acid, melts at 226–230°C . The sodium salt likely exhibits higher thermal stability due to ionic interactions.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹ for the amino group) and asymmetric/symmetric COO⁻ stretches (1550–1610 cm⁻¹ and 1400–1460 cm⁻¹).

  • NMR: The fluorene protons would appear as aromatic signals (δ 7.2–7.8 ppm), with the amino and carboxylate groups influencing neighboring protons.

Applications in Pharmaceutical Research

Sodium 9-amino-9H-fluorene-9-carboxylate’s utility lies in its role as a building block for drug candidates. For example, fluorene derivatives are intermediates in synthesizing lomitapide, a cholesterol-lowering agent . The carboxylate group facilitates amide bond formation with amines, while the amino group allows further functionalization (e.g., acetylation, sulfonation).

Materials Science Applications

In materials science, the compound’s conjugated π-system enables use in:

  • Organic Electronics: As a dopant or charge-transport material in organic light-emitting diodes (OLEDs).

  • Coordination Polymers: The carboxylate group can bind metal ions, forming frameworks with tunable porosity.

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